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For Researchers, Scientists, and Drug Development Professionals

Introduction to DRAQ7: A Far-Red Viability Dye
DRAQ7 is a far-red fluorescent DNA dye that serves as a critical tool for assessing cell viability.

[1][2] Its utility lies in its impermeability to intact cell membranes; it exclusively stains the nuclei

of dead or membrane-compromised cells.[3][4][5][6] This characteristic makes it an ideal

substitute for traditional viability dyes like Propidium Iodide (PI) and 7-AAD, offering superior

spectral properties.[4] DRAQ7 is excited by a broad range of wavelengths (488 nm to 647 nm)

and emits in the far-red spectrum (>665 nm), minimizing spectral overlap with common

fluorophores such as GFP, FITC, and PE.[3][4][5][7] This allows for straightforward integration

into multicolor analysis without the need for complex compensation.[4][5]

A key advantage of DRAQ7 is its non-toxic nature, which permits its use in long-term, real-time

cell viability and cytotoxicity assays without impacting cell proliferation or function.[1][3][8] This

makes it a valuable reagent for drug development professionals studying the kinetic effects of

cytotoxic agents.

Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using DRAQ7 in

various applications.

Table 1: DRAQ7 Staining Parameters for Viability Analysis
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Parameter Recommended Range Notes

Concentration (Live Cells) 1-3 µM

Optimal concentration may

vary by cell type and should be

determined empirically.[9]

Concentration (Fixed Cells) 5-20 µM

For nuclear counterstaining in

fixed and permeabilized cells.

[9]

Incubation Time 5-30 minutes
Staining is faster at 37°C.[4]

[10]

Incubation Temperature Room Temperature or 37°C

Cell Density ≤5 x 10⁵ cells/mL
Recommended for optimal

staining in suspension.[10][11]

Table 2: Spectral Properties of DRAQ7

Property Wavelength (nm) Notes

Excitation Maxima 599 / 644
Can be sub-optimally excited

by the 488 nm laser.[7][9]

Emission Maxima 678 / 697 (dsDNA-bound)
Detected using far-red filters

(e.g., >660 nm).[5][7][9]

Experimental Protocols
Protocol 1: Dead Cell Exclusion in Flow Cytometry
This protocol outlines the use of DRAQ7 to identify and exclude dead cells from analysis in a

mixed population of live and dead cells.

Materials:

Cell suspension in a suitable buffer (e.g., PBS or cell culture medium without phenol red)

DRAQ7™ (0.3 mM stock solution)
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Flow cytometer

Procedure:

Prepare a single-cell suspension at a concentration of ≤5 x 10⁵ cells/mL in your chosen

buffer.[10][11]

Add DRAQ7™ to the cell suspension to a final concentration of 1-3 µM. For example, add 5

µL of 0.3 mM DRAQ7™ to 0.5 mL of cell suspension for a final concentration of 3 µM.[7]

Gently mix the cells by pipetting.

Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[8][9]

Analyze the cells directly on a flow cytometer without any washing steps.[4][10]

Excite with a 488 nm or 633/647 nm laser and collect emission using a filter suitable for the

far-red spectrum (e.g., >665 nm long-pass filter).[12]

Gate on the DRAQ7-negative population for analysis of live cells.
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Workflow for Dead Cell Exclusion using DRAQ7 in Flow Cytometry
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Protocol 2: Real-Time Cytotoxicity Assay using
Fluorescence Microscopy
This protocol describes a kinetic assay to monitor cytotoxicity over time using DRAQ7.

Materials:

Cells cultured in a suitable imaging vessel (e.g., 96-well plate, chamber slide)

DRAQ7™ (0.3 mM stock solution)

Cytotoxic agent of interest

Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter

sets

Procedure:

Seed cells in the imaging vessel and allow them to adhere and grow to the desired

confluency.

Add DRAQ7™ directly to the cell culture medium to a final concentration of 1-3 µM.[10]

Place the imaging vessel on the fluorescence microscope stage within the environmental

chamber.

Acquire a baseline image (time 0) to assess the initial level of cell death.

Add the cytotoxic agent at the desired concentration to the culture medium.

Initiate time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes)

for the duration of the experiment.

Use the far-red channel to detect DRAQ7 fluorescence, which will increase as cells lose

membrane integrity.

Quantify the number of DRAQ7-positive cells at each time point to generate a kinetic profile

of cytotoxicity.
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Workflow for Real-Time Cytotoxicity Assay with DRAQ7
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Protocol 3: Nuclear Counterstaining in Fixed Cells for
Imaging
This protocol details the use of DRAQ7 as a nuclear counterstain in fixed and permeabilized

cells for immunofluorescence or other imaging applications.

Materials:

Cells cultured on coverslips or in imaging plates

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

DRAQ7™ (0.3 mM stock solution)

Mounting medium

Fluorescence microscope

Procedure:

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[10]

Wash the cells three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Optional: Perform immunofluorescent staining for your target of interest according to your

established protocol.

Dilute DRAQ7™ in PBS to a final concentration of 5-20 µM.[9]

Incubate the cells with the DRAQ7™ solution for 5-10 minutes at room temperature,

protected from light.
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Wash the cells twice with PBS.

Mount the coverslips with an appropriate mounting medium.

Image the cells using a fluorescence microscope with a filter set appropriate for far-red

fluorescence.
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Workflow for Nuclear Counterstaining with DRAQ7 in Fixed Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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